Synthesis and characterization of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Synthesis and characterization of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Abstract
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a novel derivative, N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The introduction of an N-allyl group and a saturated carbocyclic ring presents unique opportunities for modulating the physicochemical properties and biological activity of the benzothiazole core. This document details a robust two-step synthetic pathway, beginning with the construction of the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine core via a Hantzsch-type condensation, followed by a targeted N-allylation. We provide detailed, field-proven experimental protocols and a thorough analysis of the characterization techniques required to validate the structure and purity of the final compound, including NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their library of heterocyclic compounds with novel, high-potential scaffolds.
Introduction: The Scientific Rationale
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The 2-amino substitution, in particular, serves as a critical handle for further chemical modification, allowing for the exploration of a vast chemical space.[4][5]
Our focus is on two key modifications to this core structure:
-
Hydrogenation of the Benzene Ring: The transition from a benzothiazole to a 4,5,6,7-tetrahydro-benzothiazole introduces a flexible, three-dimensional cyclohexene ring. This structural change significantly impacts the molecule's lipophilicity and conformational freedom, which can lead to improved pharmacokinetic profiles and novel binding interactions with target proteins.
-
N-Allylation: The allyl group is a valuable functional moiety in medicinal chemistry. It can serve as a lipophilic element, a reactive handle for further derivatization (e.g., via thiol-ene "click" chemistry), or a pharmacophore that interacts with specific receptor pockets.
The synthesis of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (C₁₀H₁₄N₂S)[6] is therefore a strategic endeavor to create a novel compound with a unique 3D structure and versatile chemical functionality, paving the way for its evaluation in various drug discovery programs.
Strategic Synthesis Pathway
The synthesis is logically designed as a two-step process: first, the creation of the core heterocyclic system, followed by the strategic installation of the allyl group. This approach ensures high yields and simplifies the purification of the final product.
Caption: Overall two-step synthesis pathway for the target compound.
Step 1: Synthesis of the 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Core
The foundational scaffold is synthesized via a well-established variation of the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific protocol, cyclohexanone is reacted with thiourea in the presence of an oxidizing agent like iodine. The iodine first facilitates the in-situ formation of the α-haloketone (2-iodocyclohexanone), which then readily reacts with thiourea to cyclize and form the desired tetrahydro-benzothiazole ring system.
Causality of Experimental Choice:
-
Reagents: Cyclohexanone is an inexpensive and readily available starting material. Thiourea provides the necessary N-C-S backbone for the thiazole ring.
-
Catalyst/Reagent: Iodine is used as a halogenating agent to activate the alpha-position of the cyclohexanone for nucleophilic attack by the sulfur of thiourea.[7]
-
Conditions: Refluxing ensures the reaction proceeds to completion within a reasonable timeframe (24 hours).
Step 2: N-Allylation of the Core Scaffold
With the primary amine of the core scaffold in hand, the final step is a nucleophilic substitution (Sₙ2) reaction to introduce the allyl group.
Causality of Experimental Choice:
-
Base (Sodium Hydride, NaH): The exocyclic amine of 2-aminobenzothiazoles is significantly less basic than a typical primary amine due to resonance delocalization of the lone pair into the heterocyclic ring. Therefore, a strong, non-nucleophilic base like sodium hydride (NaH) is required to effectively deprotonate the amine, generating a potent nucleophile (the corresponding anion). This ensures the reaction proceeds efficiently and minimizes side reactions.
-
Solvent (Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It readily dissolves the reactants and effectively solvates the sodium cation formed after deprotonation, leaving the amine anion highly reactive. Its high boiling point also allows for flexibility in reaction temperature if needed.
-
Electrophile (Allyl Bromide): Allyl bromide is a highly reactive alkylating agent, making it perfect for this Sₙ2 reaction. The reaction is typically started at 0°C to control the initial exothermic deprotonation step and then allowed to warm to room temperature to drive the substitution to completion.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65913-05-5 | [6] |
| Molecular Formula | C₁₀H₁₄N₂S | [6] |
| Molecular Weight | 194.30 g/mol | Calculated |
| Appearance | Expected to be a light-yellow solid or oil | Inferred |
Spectroscopic Analysis Workflow
Caption: Standard workflow for the purification and characterization process.
Expected Spectroscopic Data
The following data are predicted based on the analysis of the parent compound and known shifts for allyl groups.[7][8][9][10]
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆, δ/ppm):
-
~ 6.5-7.0 (t, 1H): NH proton. The signal will be a triplet due to coupling with the adjacent CH₂ of the allyl group. This signal is D₂O exchangeable.
-
~ 5.9-6.1 (m, 1H): Internal alkene proton (-CH=CH₂) of the allyl group.
-
~ 5.1-5.3 (m, 2H): Terminal alkene protons (=CH₂) of the allyl group.
-
~ 3.9-4.1 (t, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-CH=).
-
~ 2.5 (m, 4H): Methylene protons on the tetrahydro- ring adjacent to the thiazole (C4-H₂ and C7-H₂).
-
~ 1.7 (m, 4H): Methylene protons in the middle of the tetrahydro- ring (C5-H₂ and C6-H₂).
-
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆, δ/ppm):
-
~ 165.0: C2 (Amine-substituted carbon of the thiazole ring).
-
~ 145.0: C7a (Quaternary carbon).
-
~ 135.0: -CH=CH₂ (Internal alkene carbon of the allyl group).
-
~ 116.0: =CH₂ (Terminal alkene carbon of the allyl group).
-
~ 115.0: C3a (Quaternary carbon).
-
~ 46.0: -NH-CH₂- (Allyl methylene carbon).
-
~ 26.0, 23.5, 23.0, 22.5: Four signals corresponding to the four methylene carbons of the tetrahydro- ring.
-
-
FT-IR Spectroscopy (ATR, cm⁻¹):
-
~ 3300-3400: N-H stretching vibration. This will be a single, sharp peak, unlike the two distinct peaks seen in the primary amine starting material.[7]
-
~ 3080: =C-H stretching (alkene C-H of the allyl group).
-
~ 2930 & 2850: -C-H stretching (aliphatic C-H of the tetrahydro- ring and allyl group).[7]
-
~ 1640: C=C stretching of the allyl group.
-
~ 1550-1600: C=N stretching of the thiazole ring.
-
-
Mass Spectrometry (ESI-TOF):
-
m/z: 195.0950 [M+H]⁺ (Calculated for C₁₀H₁₅N₂S⁺). The detection of this molecular ion peak is the primary confirmation of the successful synthesis.
-
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
Adapted from I.M. El-Deen et al. and other established methods.[7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (4.65 g, 61.1 mmol) and iodine (7.76 g, 30.6 mmol).
-
Addition of Reactant: Add cyclohexanone (3.0 g, 30.6 mmol) to the flask.
-
Reflux: Heat the mixture to reflux at 100°C in an oil bath and maintain for 24 hours. The reaction mixture will become a dark, solid mass.
-
Workup - Dissolution: Cool the flask to room temperature. Add 350 mL of boiling distilled water in portions to dissolve the reaction mass. Transfer the hot solution to a large beaker.
-
Workup - Extraction 1: Cool the aqueous solution to room temperature. Perform three extractions with diethyl ether (55 mL each) to remove unreacted cyclohexanone and excess iodine. Discard the organic layers.
-
Workup - Basification: To the aqueous layer, slowly add a 25% ammonium hydroxide (NH₄OH) solution until the solution is strongly basic (pH > 10), which will cause the product to precipitate.
-
Workup - Extraction 2: Extract the basic aqueous solution three times with diethyl ether (55 mL each). Combine the organic layers.
-
Isolation: Dry the combined ethereal layers over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting light-yellow precipitate can be recrystallized from n-hexane to yield colorless prisms of the pure product.
Protocol: Synthesis of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) and wash with dry hexane to remove the oil. Suspend the NaH in 20 mL of anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Dissolve 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.54 g, 10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.
-
Allylation: Add allyl bromide (0.95 mL, 1.33 g, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (50 mL each).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to yield the pure N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
Potential Applications and Future Directions
Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of biological activities.[11][12][13] The title compound, by combining the flexible tetrahydro- ring with the versatile N-allyl group, represents a promising candidate for screening in various biological assays. Potential areas of investigation include:
-
Antimicrobial and Antifungal Agents: Many benzothiazole derivatives show potent activity against various bacterial and fungal strains.[2][14]
-
Anticancer Therapeutics: The benzothiazole scaffold is present in several compounds investigated for their antitumor properties.[13]
-
Enzyme Inhibition: The specific stereoelectronic profile of this molecule may allow it to act as an inhibitor for enzymes such as kinases or proteases.
Future work could involve further derivatization of the allyl group or modifications to the tetrahydro- ring to perform Structure-Activity Relationship (SAR) studies and optimize for a specific biological target.
Conclusion
This guide has outlined a logical and robust pathway for the synthesis of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. By providing a detailed rationale for the chosen synthetic strategy and comprehensive protocols for both synthesis and characterization, we have established a self-validating system for producing this novel heterocyclic compound. The predicted spectroscopic data provides a clear benchmark for researchers to confirm the successful synthesis and purity of their product. This molecule represents a valuable addition to the chemical toolbox for professionals in drug discovery and medicinal chemistry, offering a unique scaffold for the development of next-generation therapeutic agents.
References
- A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole. Benchchem.
- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.
- Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science.
- Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical and Research Sciences.
- 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Acta Crystallographica Section E.
- SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. SciELO.
- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry.
- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Publications.
- N-ALLYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE. NextSDS.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- Development Of A One Pot Synthetic Route To 2 Amino Thiazoles Employing Gcm Catalyst. Journal of Applied Bioanalysis.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society.
- 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate.
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
- Benzothiazole synthesis. Organic Chemistry Portal.
- 4,5,6,7-tetrahydro-benzothiazol-2-ylamine(2933-29-1) 1 h nmr. ChemicalBook.
- Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI.
- Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino-1,3-benzothiazole. IOSR Journal of Applied Chemistry.
- Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. ACS Publications.
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry.
- Novel benzothiazole derivatives with enhanced biological activity. Google Patents.
- Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. nextsds.com [nextsds.com]
- 7. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. arabjchem.org [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 13. WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents [patents.google.com]
- 14. iosrjournals.org [iosrjournals.org]
